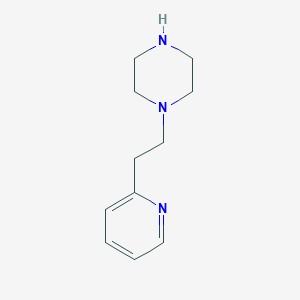
1-(2-(Pyridin-2-yl)ethyl)piperazine
Cat. No. B3024178
Key on ui cas rn:
53345-15-6
M. Wt: 191.27 g/mol
InChI Key: NJUNCRDVGUBYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08367676B2
Procedure details


A solution of piperazine: 2HCl:H2O (241 g, 1332 mmol) in water (245 mL) was heated at 60-70° C. Vinyl pyridine (38.0 g, 333 mmol) was slowly added during of 45-60 min at 60-70° C. Heating was continued for 45-60 min at 60-70° C. The reaction mixture was cooled to 20-25° C. The pH was slowly adjusted to 8.0-8.5 with a solution of aqueous sodium hydroxide (40.0% w/w) during 45-60 min at 20-30° C. The reaction mixture was washed with toluene (2×175 mL). The aqueous layer was slowly adjusted to pH 12.0-12.5 with a solution of aqueous NaOH (40.0% w/w) during 45-60 min at 20-30° C. and again washed with toluene (175 mL). The aqueous layer was extracted with n-butanol (2×210 mL). n-Butanol was removed under reduced pressure until the residual volume reached 100 mL. n-Butanol was swapped completely with xylene (2×210 mL) until the residual volume reached 100 mL. Xylene (35 mL) was added at 75-85° C. and then cooled to 20-25° C. The reaction solution was maintained for 1.0 h at 20-25° C. and then filtered through celite and the celite washed with xylene (35 mL). The combined xylene solution was used in the next step without isolation of the product.





Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)=[CH2:8].[OH-].[Na+]>O>[N:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[CH2:7][CH2:8][N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCNCC1
|
|
Name
|
|
|
Quantity
|
245 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
241 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
38 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C1=NC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
22.5 (± 2.5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|
WASH
|
Type
|
WASH
|
|
Details
|
The reaction mixture was washed with toluene (2×175 mL)
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The aqueous layer was slowly adjusted to pH 12.0-12.5 with a solution of aqueous NaOH (40.0% w/w) during 45-60 min at 20-30° C.
|
|
Duration
|
52.5 (± 7.5) min
|
WASH
|
Type
|
WASH
|
|
Details
|
again washed with toluene (175 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with n-butanol (2×210 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
n-Butanol was removed under reduced pressure until the residual volume
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Xylene (35 mL) was added at 75-85° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 20-25° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction solution was maintained for 1.0 h at 20-25° C.
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through celite
|
WASH
|
Type
|
WASH
|
|
Details
|
the celite washed with xylene (35 mL)
|
Outcomes


Product
Details
Reaction Time |
52.5 (± 7.5) min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1=C(C=CC=C1)CCN1CCNCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
